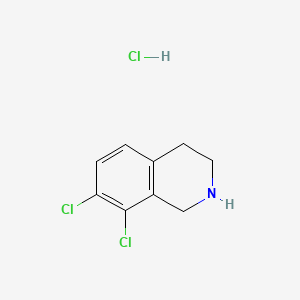

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7,8-dichloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N.ClH/c10-8-2-1-6-3-4-12-5-7(6)9(8)11;/h1-2,12H,3-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGYNUDLCXDURR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10973559 | |

| Record name | 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10973559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57987-77-6 | |

| Record name | Isoquinoline, 7,8-dichloro-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57987-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057987776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10973559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8-dichloro-1,2,3,4-tetrahydroisoquinolinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7,8-DICHLORO-1,2,3,4-TETRAHYDROISOQUINOLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4GC42360M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Basic Properties of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic, heterocyclic compound belonging to the tetrahydroisoquinoline (THIQ) class of molecules. It has garnered significant attention within the scientific community, primarily for its potent and selective inhibitory effects on the enzyme phenylethanolamine N-methyltransferase (PNMT). This enzyme plays a crucial role in the biosynthesis of epinephrine (adrenaline), and its modulation has implications for various physiological processes and disease states. This technical guide provides a comprehensive overview of the fundamental properties of this compound, its mechanism of action, and its applications in biomedical research, with a particular focus on its relevance to neurodegenerative disorders such as Parkinson's disease.

Chemical and Physical Properties

This compound is the hydrochloride salt form of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, which enhances its solubility for research and experimental applications. The core structure consists of a tetrahydroisoquinoline nucleus with two chlorine atoms substituted at the 7th and 8th positions of the aromatic ring.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀Cl₃N | [1] |

| Molecular Weight | 238.5 g/mol | [1] |

| CAS Number | 57987-77-6 | [1] |

| Appearance | Off-white to beige powder | |

| Melting Point | 225-227 °C |

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];N1 [label="N", pos="0,0.5!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; C1 [label="C", pos="-1,-0.25!"]; C2 [label="C", pos="-1,-1.25!"]; C3 [label="C", pos="0,-1.75!"]; C4 [label="C", pos="1,-1.25!"]; C5 [label="C", pos="1,-0.25!"]; C6 [label="C", pos="2,0.25!"]; C7 [label="C", pos="2,1.25!"]; C8 [label="C", pos="1,1.75!"]; C9 [label="C", pos="0,1.25!"]; Cl1 [label="Cl", pos="3,1.75!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#EA4335"]; Cl2 [label="Cl", pos="1.5,2.75!", fontcolor="#202124", shape=circle, style=filled, fillcolor="#FBBC05"]; H1 [label="H", pos="-0.5,0.85!"]; HCl [label="· HCl", pos="3,-0.5!", fontcolor="#34A853"];

N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- N1; C6 -- C9; C7 -- Cl1; C8 -- Cl2; N1 -- H1; }

Figure 1: Chemical structure of this compound.

Mechanism of Action: Potent PNMT Inhibition

The primary and most well-characterized biological activity of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline is its potent and reversible inhibition of phenylethanolamine N-methyltransferase (PNMT).[2] PNMT is the terminal enzyme in the catecholamine biosynthetic pathway, responsible for the conversion of norepinephrine to epinephrine through the transfer of a methyl group from S-adenosylmethionine (SAM).

By inhibiting PNMT, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline effectively reduces the biosynthesis of epinephrine in both the adrenal medulla and the central nervous system. This targeted enzymatic inhibition makes it a valuable tool for studying the physiological roles of epinephrine in various processes, including cardiovascular regulation and stress responses.

Figure 2: Mechanism of PNMT inhibition by 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline HCl.

Applications in Neurodegenerative Disease Research

The tetrahydroisoquinoline scaffold is of significant interest in the field of neurodegenerative diseases, particularly Parkinson's disease. Certain endogenous and exogenous THIQs have been implicated as potential neurotoxins that may contribute to the degeneration of dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's disease.[2] These compounds can be formed endogenously through the Pictet-Spengler condensation of dopamine with aldehydes.

While the direct neurotoxic effects of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline on dopaminergic neurons are not as extensively characterized as other THIQ derivatives, its potent modulation of the catecholamine pathway makes it a relevant tool for investigating the complex neurochemical imbalances that occur in Parkinson's disease. Research in this area often involves the use of animal models to study the behavioral and neurochemical consequences of altered catecholamine levels.

It is important to note that while some THIQs are considered neurotoxic, others have shown neuroprotective properties.[3][4] The specific effects appear to be highly dependent on the substitution pattern of the THIQ molecule.

Experimental Protocols

Synthesis of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline

A common synthetic route to 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline involves the reduction of 7,8-dichloroisoquinoline hydrochloride.[5]

Step-by-Step Methodology:

-

Reduction of the Precursor: 7,8-Dichloroisoquinoline hydrochloride is reduced using a catalyst such as platinum oxide in a suitable solvent like methanol. The reaction is typically carried out at ambient temperature for a duration of approximately one hour.

-

Work-up: Following the reduction, the catalyst is removed by filtration, and the solvent is evaporated.

-

Basification and Extraction: The resulting residue is treated with a base, such as ammonium hydroxide, to convert the hydrochloride salt to the free base. The free base is then extracted into an organic solvent, for example, diethyl ether.

-

Drying and Concentration: The organic extract is dried over a drying agent like magnesium sulfate, filtered, and the solvent is removed by concentration to yield 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline as the final product.

Figure 3: Simplified workflow for the synthesis of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline.

In Vivo Studies: A Note on Protocol Development

While there is a clear interest in the effects of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline in animal models, detailed and standardized protocols for inducing a Parkinson's-like phenotype using this specific compound are not as well-established as those for classic neurotoxins like MPTP.[6] Researchers designing such studies should consider the following general principles:

-

Dose-Response Studies: Initial pilot studies are crucial to determine the optimal dose range that elicits the desired physiological or behavioral effects without causing undue toxicity.

-

Route of Administration: The choice of administration route (e.g., intraperitoneal, subcutaneous, oral) will significantly impact the pharmacokinetics of the compound.

-

Duration of Treatment: Both acute and chronic dosing regimens should be considered, depending on the research question.

-

Behavioral Assessments: A battery of behavioral tests should be employed to assess motor function, including tests for bradykinesia, rigidity, and tremor.

-

Neurochemical Analysis: Post-mortem analysis of brain tissue is essential to quantify levels of dopamine and its metabolites in key brain regions like the striatum and substantia nigra.

-

Histological Analysis: Immunohistochemical staining for markers of dopaminergic neurons (e.g., tyrosine hydroxylase) is necessary to assess the extent of neurodegeneration.

Analytical Methods

The detection and quantification of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline in biological matrices and pharmaceutical preparations are critical for research and development. Several analytical techniques can be employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of tetrahydroisoquinoline derivatives. A reversed-phase column with a suitable mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, can be used. Detection is typically achieved using a UV detector.

Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), provides high sensitivity and specificity for the identification and quantification of the compound. Electrospray ionization (ESI) is a common ionization technique for this class of molecules.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable pharmacological tool for researchers investigating the catecholamine system and its role in health and disease. Its potent and selective inhibition of PNMT allows for the targeted manipulation of epinephrine biosynthesis, providing insights into a wide range of physiological processes. While its direct role as a neurotoxin in the context of Parkinson's disease requires further investigation, its utility in studying the broader neurochemical dysregulation in this and other neurological disorders is undeniable. As with any potent bioactive compound, a thorough understanding of its properties and appropriate handling are essential for its effective and safe use in a research setting.

References

-

PrepChem. (n.d.). Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline dihydrochloride. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

- Google Patents. (n.d.). NO153807B - PROCEDURE FOR THE PREPARATION OF 7,8-DICHLORO-1,2,3,4-TETRAHYDROISOKINOLINE.

-

Kim, T. E., & Pae, A. N. (2014). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Biomolecules & Therapeutics, 22(4), 283–291. [Link]

-

Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 141–151. [Link]

-

Kameyama, T., Nabeshima, T., & Nagai, T. (2002). [Tetrahydroisoquinoline derivatives as possible Parkinson's disease-inducing substances]. Yakushigaku Zasshi, 122(11), 975–983. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123919, this compound. Retrieved from [Link]

-

PrecisionFDA. (n.d.). 7,8-DICHLORO-1,2,3,4-TETRAHYDROISOQUINOLINE. Retrieved from [Link]

- ACS Publications. (2026). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega.

-

Arai, Y., Iravani, M. M., & Jenner, P. (2000). Novel endogenous 1,2,3,4-tetrahydroisoquinoline derivatives: uptake by dopamine transporter and activity to induce parkinsonism. Journal of Neurochemistry, 74(5), 2139–2148. [Link]

- ResearchGate. (2014).

- BenchChem. (n.d.). Methyl-1,2,3,4-tetrahydroisoquinoline in Parkinson's Disease Models.

-

Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2005). 1,2,3,4-Tetrahydroisoquinoline protects terminals of dopaminergic neurons in the striatum against the malonate-induced neurotoxicity. Brain Research, 1051(1-2), 145–154. [Link]

-

Chiba, H., Sato, H., Abe, K., Saito, T., Horiguchi, Y., Nojima, H., & Taguchi, K. (2015). Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats. Pharmacology, 95(1-2), 87–94. [Link]

-

Melchior, C. L., Simpson, C. W., & Myers, R. D. (1978). Dopamine release within forebrain sites perfused with tetrahydroisoquinolines or tryptoline in the rat. Brain Research Bulletin, 3(6), 631–634. [Link]

-

Naoi, M., Maruyama, W., Dostert, P., & Hashizume, Y. (1994). Cytotoxicity of dopamine-derived 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines. Neuroscience Letters, 182(2), 241–244. [Link]

- Antkiewicz-Michaluk, L., Karolewicz, B., Romańska, I., & Michaluk, J. (2001). Treatment with 1,2,3,4,-tetrahydroisoquinoline affects glutamate release in the striatum but not the binding of [3H]MK-801 to NMDA receptors in the dopaminergic structures of the rat brain. Polish Journal of Pharmacology, 53(3), 227–234.

-

Bové, J., Prou, D., Perier, C., & Przedborski, S. (2005). Toxin-Induced Models of Parkinson's Disease. NeuroRx, 2(3), 484–494. [Link]

-

Gash, D. M., Rutland, K., Hudson, N. L., Sullivan, P. G., Bing, G., Cass, W. A., ... & Gerhardt, G. A. (2013). Trichloroethylene induces dopaminergic neurodegeneration in Fisher 344 rats. Neurobiology of Aging, 34(6), 1599–1610. [Link]

-

Mosharov, E. V., Staal, R. G. W., Bove, J., Prou, D., Hananiya, A., Markov, D., ... & Sulzer, D. (2009). Interplay Between Cytosolic Dopamine, Calcium and α-Synuclein Causes Selective Death of Substantia Nigra Neurons. Neuron, 62(2), 218–229. [Link]

Sources

- 1. This compound | C9H10Cl3N | CID 123919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,3,4-Tetrahydroisoquinoline protects terminals of dopaminergic neurons in the striatum against the malonate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats [pubmed.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (DCTQ-HCl), a halogenated derivative of the tetrahydroisoquinoline (THIQ) scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals. It consolidates critical information regarding its chemical structure, physicochemical properties, synthesis, and known biological activities. Particular emphasis is placed on its role as a potent enzyme inhibitor and its implications in neuropharmacology. The guide includes detailed experimental protocols, safety information, and visualizations to facilitate its practical application in a research setting.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] Halogenated derivatives of this scaffold, such as 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, have attracted significant interest for their potential to modulate biological systems with enhanced specificity and potency. DCTQ, in particular, has been identified as a potent and selective inhibitor of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the final step in adrenaline biosynthesis.[4][5][6] This activity positions DCTQ as a valuable pharmacological tool for studying the adrenergic system and as a potential starting point for the development of therapeutics targeting related pathways.

Furthermore, the broader class of THIQs has been implicated in neurodegenerative processes, with some derivatives exhibiting dopaminergic neurotoxicity.[7][8][9] While the specific neurotoxic profile of DCTQ is not as extensively characterized as other THIQs, its structural similarity to known neurotoxins warrants careful consideration in its handling and application.[9][10] This guide aims to provide a detailed, actionable resource for scientists working with or considering the use of this compound.

Chemical Structure and Physicochemical Properties

This compound is the salt form of the parent base, enhancing its stability and solubility in aqueous media for experimental use. The core structure consists of a benzene ring fused to a dihydropyridine ring, with chlorine atoms substituted at positions 7 and 8 of the aromatic ring.

2.1. Chemical Structure Diagram

Caption: Chemical structure of the 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline base.

2.2. Properties Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | PubChem[11] |

| CAS Number | 57987-77-6 | PubChem[11] |

| Molecular Formula | C₉H₁₀Cl₃N | PubChem[11] |

| Molecular Weight | 238.54 g/mol | PubChem[11], MySkinRecipes[12] |

| Melting Point | 225-227 °C | ChemBK[13] |

| Appearance | Solid (form may vary) | N/A |

| Solubility | Soluble in methanol | ChemBK[13] |

Synthesis and Purification

The synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline typically involves the reduction of its isoquinoline precursor. The general strategy follows established methods for the synthesis of THIQ scaffolds, such as the Pictet-Spengler or Bischler-Napieralski reactions, followed by reduction.[1][14]

A common and direct method is the catalytic hydrogenation of 7,8-dichloroisoquinoline hydrochloride.

3.1. Synthetic Workflow Diagram

Caption: General workflow for the synthesis of the DCTQ free base.

3.2. Detailed Synthesis Protocol

This protocol is adapted from established chemical synthesis procedures.[15]

Objective: To synthesize 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline from 7,8-dichloroisoquinoline hydrochloride.

Materials:

-

7,8-dichloroisoquinoline hydrochloride

-

Platinum oxide (PtO₂, Adams' catalyst)

-

Methanol (MeOH), anhydrous

-

Ammonium hydroxide (NH₄OH) solution

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Hydrogenation apparatus (e.g., Parr shaker)

-

Standard laboratory glassware

-

Filtration apparatus (e.g., Buchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable hydrogenation flask, dissolve 7,8-dichloroisoquinoline hydrochloride in anhydrous methanol.

-

Causality: Methanol serves as a polar protic solvent that readily dissolves the starting material and is suitable for catalytic hydrogenation.

-

-

Catalyst Addition: Add platinum oxide (approx. 5-10% by weight of the substrate) to the solution.

-

Hydrogenation: Place the flask on a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically 40-50 psi) at ambient temperature.

-

Causality: Platinum oxide is a highly effective catalyst that, once reduced in situ to platinum black, facilitates the addition of hydrogen across the double bonds of the heterocyclic ring.

-

-

Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 1-3 hours.

-

Work-up: a. Carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon). b. Remove the catalyst by filtering the reaction mixture through a pad of Celite. Wash the filter cake with a small amount of methanol.

- Causality: Celite provides a fine filtration medium that effectively removes the solid platinum catalyst. c. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield a residue.

-

Basification and Extraction: a. Dissolve the residue in water and cool in an ice bath. b. Slowly add ammonium hydroxide solution until the solution is basic (pH > 9) to precipitate the free base. c. Extract the aqueous mixture multiple times with diethyl ether.

- Causality: The free base is organic-soluble, allowing for its extraction from the aqueous phase into the ether. d. Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Isolation: Filter off the magnesium sulfate and concentrate the filtrate under reduced pressure to yield 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline as the final product. The hydrochloride salt can be reformed by treating an ethereal solution of the base with ethereal hydrogen chloride.[16]

Pharmacology and Mechanism of Action

The primary characterized biological activity of DCTQ is its potent and reversible inhibition of phenylethanolamine N-methyltransferase (PNMT).[5][6][17]

4.1. PNMT Inhibition

PNMT (EC 2.1.1.28) is the terminal enzyme in the catecholamine biosynthesis pathway, catalyzing the conversion of norepinephrine to epinephrine (adrenaline). This conversion is achieved through the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM).

DCTQ acts as a selective inhibitor of PNMT with a reported Ki value of 0.3 μM.[4] By inhibiting this enzyme, DCTQ can effectively decrease the production of epinephrine, making it a valuable tool for studying physiological processes regulated by adrenaline, such as the "fight-or-flight" response, blood pressure regulation, and glucose metabolism.

4.2. Adrenergic Signaling Pathway

Caption: Inhibition of Epinephrine synthesis by DCTQ via PNMT.

4.3. Potential Neurotoxicity

The tetrahydroisoquinoline scaffold is structurally related to the known dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[9] Endogenously formed THIQs, particularly those derived from dopamine, have been investigated for their potential role in the pathogenesis of Parkinson's disease.[7][8][18] The mechanism often involves oxidative stress and the generation of reactive oxygen species.[7][8]

Studies have shown that N-methylation of THIQs can produce species that are oxidized by monoamine oxidase (MAO) into potentially toxic isoquinolinium ions, similar to the bioactivation of MPTP.[10] While the specific metabolism and neurotoxic potential of DCTQ are not fully elucidated in publicly available literature, its structure necessitates that it be handled with care, assuming potential neuroactive and neurotoxic properties.[12]

Safety and Handling

As a research chemical with potential neuroactive and toxic properties, this compound must be handled with appropriate precautions.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat to prevent skin and eye contact.[19]

-

Handling: Avoid breathing dust, fumes, or vapors.[19] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[19]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. Store locked up.

-

Toxicity: The compound is classified as harmful or toxic if swallowed.[19] It may cause skin, eye, and respiratory irritation.[19] Some classifications suggest it may cause cancer. Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[19][20]

Conclusion

This compound is a specialized chemical tool of significant interest to pharmacologists and medicinal chemists. Its primary value lies in its potent and selective inhibition of PNMT, offering a means to probe the physiological roles of epinephrine. While its synthesis is straightforward, its structural relationship to known neurotoxins requires that it be handled with caution. Future research may further elucidate its metabolic pathways and full toxicological profile, potentially expanding its application in the study of neurodegenerative diseases and other CNS-related disorders.

References

-

PrepChem. (n.d.). Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline dihydrochloride. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123919, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123920, 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

-

Surh, Y. J., & Kim, H. J. (2010). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental Neurobiology, 19(3), 123–130. Retrieved from [Link]

- Google Patents. (n.d.). NO153807B - PROCEDURE FOR THE PREPARATION OF 7,8-DICHLORO-1,2,3,4-TETRAHYDROISOKINOLINE.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Miyano, S., et al. (1981). Metabolism of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, a phenylethanolamine N-methyltransferase inhibitor. II. Species difference in metabolism and synthesis of its metabolites. Xenobiotica, 11(5), 311-318. Retrieved from [Link]

-

PubMed. (1981). Metabolism of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, a phenylethanolamine N-methyltransferase inhibitor. II. Species difference in metabolism and synthesis of its metabolites. Retrieved from [Link]

-

Experimental Neurobiology. (2010). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Retrieved from [Link]

-

Naoi, M., et al. (1989). N-methylated tetrahydroisoquinolines as dopaminergic neurotoxins. Neurochemistry International, 15(3), 315-321. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11, 13344-13369. Retrieved from [Link]

-

precisionFDA. (n.d.). 7,8-DICHLORO-1,2,3,4-TETRAHYDROISOQUINOLINE. Retrieved from [Link]

-

ChemBK. (n.d.). 7,8-dichloro-1,2,3,4-tetrahydroisoquinolinium chloride. Retrieved from [Link]

-

RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

-

MDPI. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. Retrieved from [Link]

-

ACS Publications. (2026). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. Retrieved from [Link]

-

Cummins. (n.d.). Cummins Wear Sleeve - 190397. Retrieved from [Link]

-

Semantic Scholar. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Neurotoxicity of Tetrahydroisoquinoline Derivatives for Studying Parkinson's Disease. Retrieved from [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | Epigenetic Therapeutic Targets [epigenetic-targets.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Metabolism of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, a phenylethanolamine N-methyltransferase inhibitor. II. Species difference in metabolism and synthesis of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms [en-journal.org]

- 9. mdpi.com [mdpi.com]

- 10. N-methylated tetrahydroisoquinolines as dopaminergic neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | C9H10Cl3N | CID 123919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound [myskinrecipes.com]

- 13. chembk.com [chembk.com]

- 14. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 15. prepchem.com [prepchem.com]

- 16. prepchem.com [prepchem.com]

- 17. 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | C9H9Cl2N | CID 123920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Mechanism of Action of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Executive Summary

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (DCH-THIQ), also known by research codes such as SK&F 64139, is a potent and selective synthetic inhibitor of the enzyme Phenylethanolamine N-methyltransferase (PNMT).[1][2][3] As a member of the tetrahydroisoquinoline (THIQ) chemical class, its mechanism of action is centered on the specific and reversible blockade of the final, rate-limiting step in the biosynthesis of epinephrine (adrenaline).[2][4][5] This guide provides a detailed examination of the molecular interactions, downstream physiological consequences, and the experimental methodologies used to characterize the inhibitory action of DCH-THIQ on PNMT. Its utility as a pharmacological tool to investigate the roles of epinephrine in various physiological and pathophysiological states, including neurodegenerative and cardiovascular disorders, is also discussed.[1][4][6]

The Molecular Target: Phenylethanolamine N-methyltransferase (PNMT)

To comprehend the action of DCH-THIQ, one must first understand its target, PNMT. This enzyme is the terminal catalyst in the catecholamine biosynthetic pathway.[2]

-

Function: PNMT catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the primary amine of norepinephrine.[4][6][7]

-

Reaction: Norepinephrine + SAM → Epinephrine + S-adenosyl-L-homocysteine (SAH).

-

Significance: This conversion is the sole pathway for the endogenous production of epinephrine, a critical hormone and neurotransmitter involved in the "fight-or-flight" response, cardiovascular regulation, and metabolic control.[2] PNMT is predominantly expressed in the adrenal medulla and in specific neurons within the central nervous system.[2][3]

Core Mechanism of Action: Competitive Inhibition

The primary mechanism of action for DCH-THIQ is its function as a potent, reversible, and competitive inhibitor of PNMT.[5][8]

Biochemical Interaction

DCH-THIQ exerts its effect by directly interacting with the catalytic site of the PNMT enzyme. The fused ring system of the tetrahydroisoquinoline core serves as a rigid scaffold that mimics the conformation of the natural substrate, norepinephrine.[2] This structural similarity allows it to occupy the norepinephrine binding pocket within the enzyme's active site.

Structural analyses of related inhibitors show that these molecules can effectively fill the catalytic binding pockets for both the substrate (norepinephrine) and the cofactor (SAM).[2][4] By occupying these sites, DCH-THIQ physically prevents the binding of norepinephrine, thereby halting the methylation reaction and the subsequent production of epinephrine.

Downstream Signaling Pathway Interruption

The inhibition of PNMT by DCH-THIQ directly interrupts the catecholamine synthesis pathway at its final stage. This leads to a reduction in epinephrine levels in tissues where PNMT is active.

Caption: DCH-THIQ inhibits PNMT, blocking the conversion of norepinephrine to epinephrine.

Quantitative Pharmacology

The potency of DCH-THIQ has been well-characterized through in vitro enzymatic assays. This data is crucial for designing experiments and understanding its biological activity.

| Parameter | Value | Target Enzyme | Inhibition Type | Reference |

| Ki | 0.3 µM | Phenylethanolamine N-methyltransferase (PNMT) | Reversible | [1] |

Experimental Elucidation: Protocols and Methodologies

The characterization of DCH-THIQ as a PNMT inhibitor relies on robust biochemical assays. Below is a foundational protocol for determining its inhibitory potency.

In Vitro PNMT Inhibition Assay (IC50 Determination)

Principle: This assay measures the enzymatic activity of PNMT by quantifying the rate of product (epinephrine) formation in the presence of varying concentrations of the inhibitor. The concentration of DCH-THIQ that reduces enzyme activity by 50% is determined as the IC50 value.[7]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM MES, pH 6.5).

-

Enzyme: Dilute recombinant human PNMT to a working concentration in assay buffer.

-

Substrate: Prepare a stock solution of norepinephrine hydrochloride.

-

Cofactor: Prepare a stock solution of S-adenosyl-L-methionine (SAM).

-

Inhibitor: Prepare a stock solution of DCH-THIQ hydrochloride in a suitable solvent (e.g., DMSO or water) and perform serial dilutions to create a concentration gradient.

-

-

Assay Procedure:

-

Plate Setup: In a 96-well microplate, add the assay buffer.

-

Inhibitor Addition: Add a small volume of each DCH-THIQ dilution (or vehicle for control wells) to the appropriate wells.

-

Enzyme Addition: Add the diluted PNMT enzyme to all wells except the "No Enzyme" background controls.

-

Pre-incubation: Incubate the plate for 10-15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the reaction starts. This is critical for establishing equilibrium between the enzyme and inhibitor.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrate (norepinephrine) and cofactor (SAM).

-

Reaction Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C. The time should be within the linear range of product formation.

-

Reaction Termination: Stop the reaction by adding a quenching agent, such as a strong acid (e.g., 0.4 M perchloric acid).

-

-

Detection & Quantification:

-

Quantify the amount of epinephrine produced. A common method is High-Performance Liquid Chromatography (HPLC) with electrochemical detection, which offers high sensitivity and specificity for catecholamines. Alternatively, fluorescence-based or radiometric assays can be employed.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each DCH-THIQ concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

-

Self-Validation and Controls:

-

Positive Control: A known PNMT inhibitor can be used to validate assay performance.

-

Negative (Vehicle) Control: Establishes the 100% enzyme activity level.

-

Background Control (No Enzyme): Accounts for any non-enzymatic signal.

Caption: Workflow for determining the IC50 of DCH-THIQ against PNMT.

Conclusion and Future Directions

This compound is a well-established pharmacological tool whose mechanism of action is the potent, selective, and reversible inhibition of phenylethanolamine N-methyltransferase. By blocking the final step of epinephrine synthesis, it allows researchers to probe the function of this critical catecholamine. While acute administration in humans under resting conditions showed minimal clinical effects, its utility in preclinical models remains significant.[3] Future research leveraging DCH-THIQ and similar specific PNMT inhibitors will be invaluable for clarifying the role of central and peripheral epinephrine in the pathophysiology of neurodegenerative diseases like Alzheimer's and in stress-related disorders.[4]

References

- 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | PNMT Inhibitor | MedChemExpress. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSfbFg4KpNyiZw6yS7DVaze9iiYcBeEPFj-_hvrT_lv-H-_Ir52aUTvEMxIP_RJid797_bGBpNdxiNGwefee80Zz_4_8WVEvlKHKnn-Srn3x5Q7pqHWTDiQXHSMLYX5JokXrAKqcIJ6nGoG_B4IcN06jxOgBw7tpPyObIhSyppcsO-tLxd8DsB2W6e1Oe9QZmM5wMuQhR1]

- New, Highly Potent, and Synthetic Inhibitors of an Adrenaline-Producing Enzyme. (2021-10-26). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHheTVUdW3L1CjjFFuJu17VGHJmtBEzS-Vei1oIEAw1gFOZF2R02ReLhGAk6lRwewQwxGeUMDZEhv9OarZj8PhIFRG2buNTNJz1R0BfFY25P9SibKUsagkMk_o45IP6NrIcVuPKcuf9m1zOM8GoYvWReas4ixr9CiC_Dk_IVf3aCyxEwhqdcsnmu9x4aNhxdWgf3u6luPs-GB1U0RaG7br6GhixzeYjen-5G7cn5gIE]

- Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmIq419B5rUDskRfbho7ORs19vZwbqOufNrO55j2cmXoSX9rQ41yEHI5Oe5N-2Yd-UT5c9kNxbLOWZXKuORSSAgoRdxg39BAEXSZxCNmuFuvHq-wQZsxWnDiMHM-AiV-Fm0EU=]

- Phenylethanolamine N-methyltransferase inhibition: re-evaluation of kinetic data - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA9nwz4UoFoNMaELi0ynSfX4krs35Dll9x9xlMOGcyp1-9ZpzItdXhthe7-_DkWhbDghyb5M86_luX1IuTA_udcfh_3ckMKJhwmIV_s4zwxipNTnryTDXWst_Ezg5Soc24hR]

- Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase | Biochemistry - ACS Publications. (2023-07-19). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQgUmTTSLqgRriiwcAaJT4CCpQ_JDsJeIsfsu-Wjuw-Zf87fK1Ae3SDKjPZTo-Z1Lh_QNyFhIewEwoyEWKpU7B7h0tP75m8Fev3euPX9kesvrYcbc6KqlPbkDZ84tjslOcc2knTSQIWPs29WR1nUcRiQju]

- Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGavSE3GJWmVRt7Vk0NkGFehTghvM2DkoOxyZUjwaAYU4I5Rs19Bl-EnRrEGaHAaHyUntCy-sbtUGo_adhARn2baN7AS43fONc0O0ssM3w10l2UQyJWoF-ouPuVSOBkFUq6iJJPJ3W67dltGEg=]

- Metabolism of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, a phenylethanolamine N-methyltransferase inhibitor. II. Species difference in metabolism and synthesis of its metabolites - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_p0ngGeHPwPg_EGhmIoNEWb6kS1ovl6ZBFO9lDcoXtqX1zielthN-pfQY9basmBRk2m0fwJPCScH_qfQ3M4g36Qs_0cgHy3RwlCXr-DoXHeysr2gBhxTaC8v9vMnTpR9Gb0Q=]

- Application Notes and Protocols for PNMT Inhibition Assay Using LY134046 - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHho2qV4IvAA48oFvu5nBJEQSr3vBppNq9Hspbt-7fQ0LFK3NLF3MnVqLqGGhKE3lcXoBzlZUWVdxd5xva97ezzNC7Fd2cf3lEWAj2le_iZ2pWBnn7egCuSZpStdhLr25iOgVEMV8vLTOtVoUMKsmX442BTcFpXg5RK0Buq4xblzgkLjbnlSlBN747Zyk8oovIaoSOCsgQ-n15UD-kMuvHvzJ1SaIo=]

- 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | C9H9Cl2N | CID 123920 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEO9kmAMFuWn2MqNS7Rpt4SpWtAVmoQ_eO9bJjmhffXweKDZhaH7bU6pOtuX_EV6Swtt37ahEx11FyzmMuG2JDzhU3ShV_shS82sSj-dz4BB53GAd1ryI4iChIxSL_44ZeSvzr82LX_4Wbmlw==]

- Studies with a PNMT inhibitor - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExWBxCmSk2RIDoAv3WZNa0eX-yyIJG1311WLZaMmktFqVMFyvWbVZwU7A2qBF6js4V5okRrs7nm8MAIKTVV9vhSY0Rh9-zlChb1yf6CWuraO62Gn9MDK0kj_1jnQ-JQozNPA==]

- Time-dependent inactivation of human phenylethanolamine N-methyltransferase by 7-isothiocyanatotetrahydroisoquinoline - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUCYKkjyvUhY4DjMM4YAOUkldyZcrJ3n8EpIrW0KOz5Oyy2_vcz6h2SvAq4X712uRioTlK6eBru8kXKI73-AQmWBiwQ_krcdJPq0TRwSnAK1th2F2TBvwPP6jsNrZmhoI8-Gh5]

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzRp3npNuL6czZHCcx8A1Pr8qAgu7ZS8opUOL8FcXEZXbidSS3xpfGscR7K3e5Ldiz8wcRAvSWCNdTbH6IfG4lmYe1omFEcfO1WrAh92zOUBj1HGcgWod7mP_coXMzulPFwFvwZqSmPnousqXshXaJbes_tLVwXTJL2IBu]

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs - Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHbvzRjq2TgPmM4dhzU1sDHo1VqfO2GmP4t0y-uTKP8T67pXnfhFxKJnQ6wvMhD9GYbmjgndNIJL98zqiaPnfoASW76OvIRHke0GlXf2rUfSDp9aLpt4JShfwPTviJNLPKThRsN5e0dHL-NMkxMubW4Z4YbJxbL8cExQ8ems05NOy8ZnogUvuPAw==]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies with a PNMT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aps.anl.gov [aps.anl.gov]

- 5. Metabolism of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, a phenylethanolamine N-methyltransferase inhibitor. II. Species difference in metabolism and synthesis of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | C9H9Cl2N | CID 123920 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Discovery of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Technical Guide for Researchers

This guide provides an in-depth technical overview of the discovery, synthesis, and biological characterization of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a potent inhibitor of phenylethanolamine N-methyltransferase (PNMT). Developed by scientists at Smith, Kline & French Laboratories and designated as SK&F 64139 for its free base form, this molecule represents a significant milestone in the exploration of catecholamine biosynthesis modulation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal compound.

Introduction: The Rationale for Targeting Phenylethanolamine N-Methyltransferase (PNMT)

Phenylethanolamine N-methyltransferase (PNMT) is the terminal enzyme in the biosynthesis of epinephrine (adrenaline), catalyzing the transfer of a methyl group from S-adenosylmethionine (SAM) to norepinephrine (noradrenaline).[1] The strategic inhibition of PNMT was identified as a promising therapeutic approach for conditions where elevated epinephrine levels are implicated. The core design principle behind the development of this compound was to create a conformationally restricted analog of phenylethanolamine, the substrate of PNMT. The tetrahydroisoquinoline (THIQ) scaffold serves to lock the flexible ethylamine side chain, a modification anticipated to enhance binding affinity and inhibitory potency.[2]

The Discovery and Synthesis of this compound

The initial synthesis and discovery of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline was reported as part of a broader investigation into chloro-substituted 1,2,3,4-tetrahydroisoquinolines as potential inhibitors of epinephrine biosynthesis.[3] The 7,8-dichloro substitution pattern emerged as the most potent inhibitor of PNMT both in vitro and in vivo among the series of 13 synthesized analogs.[3]

Synthetic Pathway

The synthesis of this compound is a multi-step process. A common synthetic route involves the reduction of the corresponding isoquinoline precursor.

Caption: Competitive inhibition of PNMT by 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline.

In Vitro and In Vivo Potency

In vitro studies using rabbit adrenal PNMT demonstrated an IC₅₀ concentration of 1 x 10⁻⁷ M for SK&F 64139. [4]In vivo studies in rats and squirrel monkeys showed that administration of SK&F 64139 led to a dose-dependent decrease in adrenal epinephrine content, with a corresponding increase in norepinephrine levels. [4]

Pharmacological Profile and Off-Target Effects

While a potent PNMT inhibitor, SK&F 64139 was also found to be an α₂-adrenoceptor antagonist. This off-target activity complicates the interpretation of its physiological effects, as some observed outcomes may be attributable to α₂-adrenergic blockade rather than solely PNMT inhibition. [5]

Metabolism

The metabolism of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (DCTQ) shows significant species-specific differences.

-

In dogs: The primary metabolic pathway involves N-methylation followed by N-oxidation to form the corresponding N-methyl-N-oxide.

-

In rats: The major metabolic routes are aromatization to the corresponding isoquinoline and subsequent hydroxylation of the hetero-ring.

Conclusion

The discovery of this compound (SK&F 64139) was a pivotal moment in the development of PNMT inhibitors. Its synthesis and characterization provided a powerful tool for investigating the role of epinephrine in various physiological and pathological processes. While its clinical development was hampered by off-target effects, the insights gained from studying this molecule have significantly contributed to the field of medicinal chemistry and our understanding of catecholamine pharmacology. This technical guide serves as a comprehensive resource for researchers interested in the foundational science of this important compound.

References

- Pendleton, R. G., Kaiser, C., & Gessner, G. (1976). Studies on adrenal phenylethanolamine N-methyltransferase (PNMT) with SK&F 64139, a selective inhibitor. Journal of Pharmacology and Experimental Therapeutics, 197(3), 623-632.

- Dubb, J. W., Stote, R. M., Alexander, F., Intoccia, A. P., Geczy, M., & Pendleton, R. G. (1979). Studies with a PNMT inhibitor. Clinical Pharmacology & Therapeutics, 25(6), 837-843.

- Vollmer, R. R., & Ertel, R. J. (1982). Blood pressure response to central and/or peripheral inhibition of phenylethanolamine N-methyltransferase in normotensive and hypertensive rats. Journal of Pharmacology and Experimental Therapeutics, 223(2), 376-381.

-

PrepChem. (n.d.). Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline dihydrochloride. Retrieved from [Link]

- Vella, F. A., Singh, G. S., & Schramm, V. L. (2019). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. ACS chemical biology, 14(3), 431–441.

- Pendleton, R. G., Kaiser, C., & Gessner, G. (1976). Studies on Adrenal Phenylethanolamine N- Methyltransferase (PNMT) With S K & F 64139, a Selective Inhibitor. The Journal of Pharmacology and Experimental Therapeutics, 197(3), 623–632.

- DeMarinis, R. M., & Hieble, J. P. (1986). α2-Adrenoceptor Antagonists. In Progress in Medicinal Chemistry (Vol. 23, pp. 1-69). Elsevier.

- Kaiser, C., Dandridge, P. A., Weinstock, J., Ackerman, D. M., & Pendleton, R. G. (1976). Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 1. Chloro-substituted 1,2,3,4-tetrahydroisoquinolines. Journal of medicinal chemistry, 19(9), 1182–1184.

-

PrepChem. (n.d.). Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

- Terry, L. C., Crowley, W. R., & Johnson, M. D. (1983). Regulation of the Hypothalamic Thyrotropin Releasing Hormone (TRH) Neuron by Neuronal and Peripheral Inputs. Annals of the New York Academy of Sciences, 400(1), 478-491.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Girard, G. R., Bondinell, W. E., Hillegass, L. M., Holden, K. G., Pendleton, R. G., & Uzinskas, I. (1989). Tetrahydrothiadiazoloisoquinolines: Synthesis and Inhibition of Phenylethanolamine-N-methyltransferase. Journal of Medicinal Chemistry, 32(7), 1566-1571.

-

Wikipedia. (2023, December 2). Phenylethanolamine N-methyltransferase. In Wikipedia. Retrieved January 21, 2026, from [Link]

- Vella, F. A., Singh, G. S., & Schramm, V. L. (2019). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. ACS Chemical Biology, 14(3), 431-441.

-

ResearchGate. (n.d.). Leonard HILLEGASS | BSc | Pharmacology | Research profile. Retrieved from [Link]

- DeMarinis, R. M., & Hieble, J. P. (1986). α2-Adrenoceptor Antagonists. In Progress in Medicinal Chemistry (Vol. 23, pp. 1-69). Elsevier.

-

PubChem. (n.d.). 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Robert G. Pendleton's research works. Retrieved from [Link]

- ACS Publications. (2014). Noncompetitive Inhibition of Indolethylamine-N-methyltransferase by N,N-Dimethyltryptamine and N,N-Dimethylaminopropyltryptamine. Biochemistry.

- Tessel, R. E., O'Donohue, T. L., Miller, R. L., & Jacobowitz, D. M. (1981). Metabolism of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, a phenylethanolamine N-methyltransferase inhibitor. II. Species difference in metabolism and synthesis of its metabolites. Xenobiotica, 11(5), 311-318.

Sources

- 1. Effects of L-tryptophan and L-methionine on activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 1. Chloro-substituted 1,2,3,4-tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gaba uptake inhibitors: Topics by Science.gov [science.gov]

- 5. researchgate.net [researchgate.net]

The Enigmatic Profile of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride: A Technical Guide for Researchers

An In-depth Exploration of a Complex Neuromodulatory Agent Implicated in Catecholamine Dynamics and Neurotoxicity

Foreword: Unraveling a Molecule of Dichotomous Actions

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (DCTQ-HCl) stands as a molecule of significant interest to the scientific community, particularly for those in the fields of neuropharmacology, drug discovery, and toxicology. As a halogenated derivative of the tetrahydroisoquinoline (THIQ) scaffold, it occupies a unique space at the intersection of endogenous neuromodulation and potential neurotoxic insult. This guide, intended for researchers, scientists, and drug development professionals, aims to provide a comprehensive technical overview of DCTQ-HCl, moving beyond a mere recitation of facts to an integrated analysis of its synthesis, multifaceted pharmacological profile, and its implications in the study of neurodegenerative disorders, most notably Parkinson's disease. Herein, we delve into the causal relationships behind its known activities, present detailed experimental considerations, and offer insights to guide future research endeavors.

I. Genesis of a Research Tool: Chemical Synthesis and Characterization

The synthesis of this compound is most classically approached through established methodologies for constructing the tetrahydroisoquinoline core, namely the Pictet-Spengler and Bischler-Napieralski reactions. These methods provide a robust foundation for accessing this and related analogs.

A. Synthetic Strategy: The Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization[1][2][3][4]. For the synthesis of the un-substituted 1,2,3,4-tetrahydroisoquinoline, phenethylamine can be condensed with formaldehyde (often in the form of its dimethyl acetal, dimethoxymethane) in the presence of a strong acid like hydrochloric acid[4].

Conceptual Workflow for Pictet-Spengler Synthesis of DCTQ-HCl

Caption: Pictet-Spengler synthesis of DCTQ-HCl.

B. Synthetic Strategy: The Bischler-Napieralski Reaction

An alternative and widely utilized route is the Bischler-Napieralski reaction, which involves the cyclodehydration of a β-phenethylamide to a 3,4-dihydroisoquinoline, followed by reduction[5][6].

Step-by-Step Protocol via Bischler-Napieralski Reaction:

-

Amide Formation: N-formyl-2-(2,3-dichlorophenyl)ethanamine is prepared by reacting 2-(2,3-dichlorophenyl)ethanamine with a formylating agent (e.g., formic acid or ethyl formate).

-

Cyclization: The resulting amide undergoes intramolecular cyclization in the presence of a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) to yield 7,8-dichloro-3,4-dihydroisoquinoline[5][6].

-

Reduction: The intermediate dihydroisoquinoline is then reduced to 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline. This can be achieved using various reducing agents, including sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂/Pd-C).

-

Salt Formation: The resulting free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt.

A related synthesis involves the reaction of N-hydroxyethyl-2,3-dichlorobenzylamine hydrochloride with aluminum chloride[7]. Another method describes the treatment of the hydrochloride salt with formalin and subsequent workup to yield a dihydrochloride derivative[8].

C. Physicochemical Characterization

The identity and purity of the synthesized this compound should be rigorously confirmed using a suite of analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons and the aliphatic protons of the tetrahydroisoquinoline ring system, with appropriate chemical shifts and coupling constants. |

| ¹³C NMR | Resonances for the aromatic and aliphatic carbons, confirming the carbon skeleton. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the free base (C₉H₉Cl₂N) at m/z ≈ 202.08[9]. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, aromatic C-H stretching, and C-Cl stretching. |

| Elemental Analysis | Confirms the elemental composition (C, H, N, Cl) of the hydrochloride salt. |

II. A Dual-Edged Sword: The Pharmacological Profile

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, also known by the code SKF-64139 for its free base form, exhibits a complex pharmacological profile, acting primarily as an inhibitor of a key enzyme in catecholamine biosynthesis while also displaying affinity for other neuroreceptors.

A. Primary Target: Phenylethanolamine N-Methyltransferase (PNMT) Inhibition

The most well-characterized action of DCTQ is its potent and selective inhibition of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the conversion of norepinephrine to epinephrine[10]. This inhibitory action has established DCTQ as a valuable pharmacological tool for investigating the physiological roles of epinephrine. In vivo studies have shown that administration of SKF-64139 leads to a rapid and significant decrease in PNMT activity in both the adrenal glands and the brain[11].

B. Secondary Targets and Off-Target Effects

Beyond its effects on PNMT, DCTQ has been shown to interact with other components of the monoaminergic system:

-

α-Adrenergic Receptor Antagonism: DCTQ acts as an antagonist at α₂-adrenergic receptors. This action is thought to contribute to its hypotensive effects observed in animal models[12]. Dopamine itself has been shown to bind to α₂-adrenergic receptors, highlighting the potential for cross-talk between these systems[13][14].

-

Dopamine Receptor Interaction: While the direct binding affinity of DCTQ for dopamine receptors is not extensively documented in the readily available literature, the broader class of tetrahydroisoquinolines is known to interact with the dopaminergic system. Some THIQ derivatives can modulate dopamine receptor signaling[15]. The structural similarity of THIQs to dopamine and its metabolites suggests a potential for interaction with dopamine receptors and transporters.

| Pharmacological Target | Reported Activity of DCTQ/SKF-64139 | Key References |

| Phenylethanolamine N-Methyltransferase (PNMT) | Potent, selective inhibitor | [10],[11] |

| α₂-Adrenergic Receptors | Antagonist | [12] |

| Dopamine Transporter (DAT) | Potential for interaction (inferred from THIQ class) | [16] |

| Dopamine Receptors (D1/D2-like) | Potential for modulation (inferred from THIQ class) | [15] |

III. The Dark Side: Neurotoxic Potential and Relevance to Parkinson's Disease

The structural resemblance of tetrahydroisoquinolines to known dopaminergic neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has fueled extensive research into their potential role in the pathogenesis of Parkinson's disease[17]. While some THIQ derivatives have shown neuroprotective properties, others are implicated in neurodegenerative processes.

A. Mechanisms of Tetrahydroisoquinoline-Induced Neurotoxicity

Several mechanisms have been proposed for the neurotoxic effects of THIQs, and it is likely that 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline shares some of these properties:

-

Mitochondrial Dysfunction: A key mechanism of THIQ-induced neurotoxicity is the inhibition of mitochondrial complex I (NADH-ubiquinone oxidoreductase)[16][18]. This disruption of the electron transport chain leads to a bioenergetic crisis and increased production of reactive oxygen species (ROS).

-

Oxidative Stress: The generation of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA. This is a well-established contributor to neuronal cell death in Parkinson's disease.

-

Dopamine System Dysregulation: THIQs can interfere with dopamine metabolism and uptake. Some derivatives are substrates for the dopamine transporter (DAT), allowing them to accumulate in dopaminergic neurons[2]. This selective accumulation can potentiate their toxicity in these vulnerable neuronal populations. Furthermore, THIQs can affect the levels of dopamine and its metabolites, such as DOPAC and 3-MT[7].

-

Apoptosis Induction: The culmination of mitochondrial dysfunction, oxidative stress, and other cellular insults can trigger programmed cell death, or apoptosis, in neurons.

Proposed Mechanism of DCTQ-HCl Neurotoxicity

Caption: Proposed neurotoxic mechanism of DCTQ.

B. Experimental Evidence in Cellular Models

The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for studying Parkinson's disease and neurotoxicity. Studies with various THIQ derivatives in SH-SY5Y cells have demonstrated their ability to induce cell death, often correlated with their potency as complex I inhibitors[16][18]. While specific studies on the cytotoxicity of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline in SH-SY5Y cells are not extensively reported in the immediate search results, it is a critical experiment to perform to characterize its neurotoxic potential.

Protocol Outline: Assessing DCTQ-HCl Cytotoxicity in SH-SY5Y Cells

-

Cell Culture: Maintain SH-SY5Y cells in appropriate culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics).

-

Treatment: Seed cells in 96-well plates and allow them to adhere. Treat with a range of concentrations of this compound for 24-72 hours.

-

Viability Assay: Assess cell viability using a standard method such as the MTT assay, which measures mitochondrial metabolic activity[19][20].

-

Oxidative Stress Measurement: Quantify intracellular ROS production using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Apoptosis Assays: Evaluate markers of apoptosis, such as caspase-3 activation or changes in mitochondrial membrane potential (e.g., using JC-1 staining).

IV. Analytical Methodologies

Accurate and sensitive quantification of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline in various matrices is crucial for pharmacokinetic, metabolic, and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the premier techniques for this purpose.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of THIQs, often requiring derivatization to improve volatility and chromatographic performance[12][21][22].

General GC-MS Protocol:

-

Sample Preparation: For biological samples, a liquid-liquid or solid-phase extraction is typically required to isolate the analyte from the matrix.

-

Derivatization: The amine and any hydroxyl groups can be derivatized, for example, by acylation or silylation, to enhance thermal stability and chromatographic peak shape.

-

GC Separation: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-dimethylpolysiloxane) is commonly used. A temperature program is employed to elute the analyte[23].

-

MS Detection: Mass spectrometric detection in either full-scan or selected ion monitoring (SIM) mode provides high sensitivity and specificity.

B. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC coupled with UV or fluorescence detection is a common method for the analysis of isoquinoline derivatives[24][25][26][27].

General HPLC Protocol:

-

Sample Preparation: Similar to GC-MS, extraction from the biological matrix is necessary. Protein precipitation may also be employed.

-

Chromatographic Separation: A C8 or C18 reversed-phase column is typically used. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol)[27]. Gradient elution may be necessary to achieve optimal separation.

-

Detection: UV detection is suitable due to the aromatic nature of the molecule. For enhanced sensitivity and selectivity, fluorescence detection can be used if the molecule is naturally fluorescent or can be derivatized with a fluorescent tag. LC-MS/MS offers the highest level of sensitivity and specificity[28].

V. In Vivo Studies and Animal Models

Animal models are indispensable for understanding the systemic effects of this compound, particularly its impact on the central nervous system and its potential role in mimicking aspects of Parkinson's disease.

Considerations for In Vivo Studies:

-

Animal Model Selection: Rodent models (rats and mice) are commonly used. Neurotoxin-based models of Parkinson's disease, such as those induced by 6-hydroxydopamine (6-OHDA) or MPTP, can be used to study the potential neuroprotective or neurotoxic effects of DCTQ-HCl[29].

-

Administration Route and Dosing: The route of administration (e.g., intraperitoneal, subcutaneous, or intracerebroventricular) and the dosing regimen will depend on the specific research question and the pharmacokinetic properties of the compound.

-

Behavioral Assessments: A battery of behavioral tests can be used to assess motor function, including the rotarod test, cylinder test, and open-field test. Apomorphine-induced rotation is a classic test for unilateral dopamine depletion.

-

Neurochemical Analysis: Post-mortem analysis of brain tissue (e.g., striatum and substantia nigra) for levels of dopamine, its metabolites, and other neurotransmitters is crucial. This is typically performed using HPLC with electrochemical detection.

-

Histological and Immunohistochemical Analysis: Staining of brain sections for tyrosine hydroxylase (a marker for dopaminergic neurons) can be used to assess neuronal loss. Other markers for neuroinflammation (e.g., Iba1 for microglia) and apoptosis can also be evaluated.

VI. Future Directions and Concluding Remarks

This compound remains a compound with a complex and intriguing profile. While its utility as a PNMT inhibitor is well-established, its full spectrum of activities, particularly its potential as a neurotoxin, requires further elucidation. Future research should focus on:

-

Detailed Neurotoxicity Studies: A thorough investigation of its effects on dopaminergic neuron viability, mitochondrial function, and oxidative stress in relevant cell culture and animal models is warranted.

-

Comprehensive Receptor Profiling: A systematic screening of its binding affinities and functional activities at a wider range of neuroreceptors and transporters will provide a more complete understanding of its pharmacological actions.

-

Neuroprotective Potential: Given that some THIQ derivatives exhibit neuroprotective effects, it would be valuable to investigate whether DCTQ-HCl, or its analogs, could offer any therapeutic benefit under specific conditions, perhaps through mechanisms unrelated to its neurotoxic potential at higher concentrations.

References

- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.

- Shinohara, Y., et al. (1998).

- Park, D. H., et al. (1988). Possible mechanism of action of SKF 64139 in vivo on rat adrenal and brain phenylethanolamine N-methyltransferase activity. Biochemical pharmacology, 37(2), 313-318.

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

PubChem. (n.d.). 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

- Barker, S. A., et al. (1981). Gas chromatographic/mass spectrometric evidence for the identification of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline as a normal constituent of rat brain. Its quantification and comparison to rat whole brain levels of dopamine. Biochemical pharmacology, 30(17), 2461-2468.

-

PrepChem. (n.d.). Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline dihydrochloride. Retrieved from [Link]

- Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.

- MDPI. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. International Journal of Molecular Sciences, 23(21), 13458.

- Ahmed Asif, M. M., et al. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Advances, 13(16), 10686-10706.

- Cornil, C. A., et al. (2008). Dopamine binds to alpha(2)-adrenergic receptors in the song control system of zebra finches (Taeniopygia guttata).

- Ed-Dra, A., et al. (2019). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Journal of pharmaceutical and biomedical analysis, 164, 449-463.

- Nováková, L., & Vlček, J. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. International journal of molecular sciences, 23(8), 4435.

-

ResearchGate. (n.d.). Effect of H2O2 on SH-SY5Y cell viability by MTT assay. Retrieved from [Link]

- Ohta, S., et al. (1993). Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists. Chemical & pharmaceutical bulletin, 41(7), 1221-1225.

- MDPI. (2021). In Vitro Anti-Proliferative and Apoptotic Effects of Hydroxytyrosyl Oleate on SH-SY5Y Human Neuroblastoma Cells. Molecules, 26(21), 6598.

- MDPI. (2021). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease. International Journal of Molecular Sciences, 22(16), 8896.

- ResearchGate. (2016). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. Indian Journal of Pharmaceutical Sciences, 78(6), 769-775.

- ResearchGate. (2019). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines.

- Semantic Scholar. (2021). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Indian Journal of Pharmaceutical Sciences, 78(6), 769-775.

- ResearchGate. (2024). Pharmacokinetics of 7,8-dihydroxyflavone in neonatal mice with hypoxia-ischemia related brain injury. Frontiers in Pharmacology, 15, 1369931.

- DOI. (2006). Cytotoxicity of 17 tetrahydroisoquinoline derivatives in SH-SY5Y human neuroblastoma cells is related to mitochondrial NADH–ubiquinone oxidoreductase inhibition. Neuroscience Letters, 404(1-2), 143-147.

- MDPI. (2020). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 25(23), 5726.

- MDPI. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. International Journal of Molecular Sciences, 23(21), 13458.

- Yoshida, M., et al. (2006). Cytotoxicity of 17 tetrahydroisoquinoline derivatives in SH-SY5Y human neuroblastoma cells is related to mitochondrial NADH-ubiquinone oxidoreductase inhibition. Neuroscience letters, 404(1-2), 143-147.

- Nature. (2021). Mechanism of dopamine binding and allosteric modulation of the human D1 dopamine receptor. Cell Research, 31(10), 1122-1125.

- Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.

- ResearchGate. (2018). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations.

- Translational Pediatrics. (2022). Anti-proliferation and apoptosis-inducing effects of dihydroartemisinin on SH-SY5Y cells and metabolomic analysis.

- ResearchGate. (2024). Pharmacokinetics of 7,8-dihydroxyflavone in neonatal mice with hypoxia-ischemia related brain injury. Frontiers in Pharmacology, 15, 1369931.

- Diva-Portal.org. (2022). In vitro and in silico approach methods for developmental neurotoxicity assessment.

- Cornil, C. A., et al. (2008). Dopamine binds to α2-adrenergic receptors in the song control system of zebra finches (Taeniopygia guttata).

- Harry, G. J., et al. (1998). In vitro techniques for the assessment of neurotoxicity. Environmental health perspectives, 106 Suppl 1(Suppl 1), 131-158.

- ResearchGate. (2014). A validated GC–MS method for the determination of Δ9-tetrahydrocannabinol and 11-nor-Δ9-tetrahydrocannabinol-9-carboxylic acid in bile samples. Journal of analytical toxicology, 38(7), 434-439.

- Barker, S. A., et al. (1981). Gas chromatographic/mass spectrometric evidence for the identification of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline as a normal constituent of rat brain. Its quantification and comparison to rat whole brain levels of dopamine. Biochemical pharmacology, 30(17), 2461-2468.

- MDPI. (2021). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Molecules, 26(11), 3326.

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents [patents.google.com]

- 3. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemicals [chemicals.thermofisher.cn]

- 5. organicreactions.org [organicreactions.org]

- 6. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]

- 7. prepchem.com [prepchem.com]

- 8. prepchem.com [prepchem.com]

- 9. 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | C9H9Cl2N | CID 123920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Metabolism of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, a phenylethanolamine N-methyltransferase inhibitor. II. Species difference in metabolism and synthesis of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Dopamine binds to alpha(2)-adrenergic receptors in the song control system of zebra finches (Taeniopygia guttata) - PubMed [pubmed.ncbi.nlm.nih.gov]